molecular formula C11H15N5O4 B6288431 N3-Pen-Dtpp CAS No. 1867129-42-7

N3-Pen-Dtpp

Cat. No. B6288431
CAS RN: 1867129-42-7
M. Wt: 281.27 g/mol
InChI Key: ZYDYGNXJSVZCSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N3-Pen-Dtpp, also known as N,N-diethyl-p-phenylenediamine, is a synthetic compound that is widely used in scientific research applications. It is a colorless solid, with a molecular weight of 144.2 g/mol, and a melting point of 97-98°C. N3-Pen-Dtpp is a widely used reagent in biochemistry, organic chemistry, and analytical chemistry, and is used in a variety of laboratory experiments.

Scientific Research Applications

N3-Pen-Dtpp is widely used in scientific research applications, such as in the synthesis of organic compounds, in the determination of enzyme activity, and in the detection of proteins. It is also used as a reagent in biochemistry, organic chemistry, and analytical chemistry experiments. Additionally, N3-Pen-Dtpp is used in the synthesis of a variety of pharmaceuticals, including anti-cancer drugs and antibiotics.

Mechanism of Action

N3-Pen-Dtpp acts as a catalyst in the reactions it is used in, meaning that it accelerates the rate of the reaction without being consumed in the process. It does this by forming a complex with the reactants, which lowers the activation energy of the reaction, allowing it to occur more quickly.
Biochemical and Physiological Effects
N3-Pen-Dtpp has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, and to inhibit the growth of certain bacteria. Additionally, it has been found to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The main advantage of using N3-Pen-Dtpp in laboratory experiments is its ability to speed up the reaction process. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use, such as its instability in the presence of acids, and its potential to form toxic byproducts in certain reactions.

Future Directions

There are a number of potential future directions for research on N3-Pen-Dtpp. These include further study of its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research could be done to explore its potential as a reagent in organic synthesis, and to study its potential uses in the detection and analysis of proteins. Finally, further research could be done to explore its potential applications in the development of new antibiotics and anti-cancer drugs.

Synthesis Methods

N3-Pen-Dtpp is synthesized from the reaction of N3-Pen-Dtppp-phenylenediamine and aniline. The reaction is carried out in a two-step process, in which the two compounds are first combined in a reaction flask, and then heated to a temperature of about 150°C. This reaction produces a yellow-brown liquid, which is then cooled and filtered to remove any impurities. The resulting product is a white solid, which is then dried and stored for further use.

properties

IUPAC Name

5-(5-azidopentanoyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4/c1-15-9(18)8(10(19)16(2)11(15)20)7(17)5-3-4-6-13-14-12/h18H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDYGNXJSVZCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C(=O)CCCCN=[N+]=[N-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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